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molecular formula C8H14O3 B3416182 trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid CAS No. 66185-74-8

trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid

Cat. No. B3416182
M. Wt: 158.19 g/mol
InChI Key: VQMIUUBKKPIDBN-UHFFFAOYSA-N
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Patent
US09000054B2

Procedure details

Prepared as in Example 24a from 4-(hydroxymethyl)cyclohexanecarboxylic acid and propan-2-amine as a colorless oil (57%). 1H NMR (400 MHz, DMSO-d6) δ 1.00 (d, J=7.6 Hz, 6H), 1.22-2.08 (m, 9H), 2.12 (m, 1H), 3.28 (t, J=7.6 Hz, 2H), 3.79 (m, 1H), 4.34 (s, 1H), 7.43 (s, 1H). MS 200 (MH+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH:3]1[CH2:8][CH2:7][CH:6]([C:9]([OH:11])=O)[CH2:5][CH2:4]1.[CH3:12][CH:13]([NH2:15])[CH3:14]>>[OH:1][CH2:2][CH:3]1[CH2:4][CH2:5][CH:6]([C:9]([NH:15][CH:13]([CH3:14])[CH3:12])=[O:11])[CH2:7][CH2:8]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC1CCC(CC1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
OCC1CCC(CC1)C(=O)NC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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